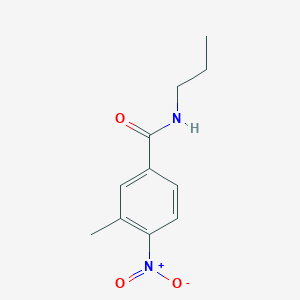

3-methyl-4-nitro-N-propylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-methyl-4-nitro-N-propylbenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-3-6-12-11(14)9-4-5-10(13(15)16)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,14) |

InChI Key |

VYPTYDHSTXQSOK-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Nitro N Propylbenzamide and Its Precursors

Retrosynthetic Analysis of 3-Methyl-4-Nitro-N-Propylbenzamide

The logical design of a synthetic route to this compound begins with a retrosynthetic analysis. The most apparent disconnection is at the amide C-N bond. This bond is reliably formed through the coupling of a carboxylic acid derivative and an amine.

This primary disconnection simplifies the target molecule into two key precursors: 3-methyl-4-nitrobenzoic acid and N-propylamine . The synthesis of the final compound, therefore, depends on the efficient preparation of these two intermediates and their subsequent coupling. Further retrosynthetic analysis of these precursors reveals that 3-methyl-4-nitrobenzoic acid is commonly synthesized from 2,4-dimethylnitrobenzene through selective oxidation of the methyl group at the 4-position. N-propylamine can be prepared from starting materials such as 1-propanol (B7761284) or n-propyl chloride .

Synthesis of Key Intermediates

The successful synthesis of this compound is contingent on the effective preparation of its key building blocks.

Preparation of 3-Methyl-4-Nitrobenzoic Acid Derivatives

The primary route to 3-methyl-4-nitrobenzoic acid involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene. patsnap.com A variety of oxidation methods have been developed, each with distinct advantages and yielding different efficiencies. Major approaches include oxidation with potassium permanganate (B83412), potassium dichromate, nitric acid, and catalytic oxidation using agents like cobalt acetate (B1210297). guidechem.comgoogle.com

For instance, one documented method involves the oxidation of 2,4-dimethylnitrobenzene using nitric acid. In this process, the raw materials are introduced into a reactor, and an oxidizing reaction is carried out. google.com Following the reaction, the mixture is cooled, and the crude 3-methyl-4-nitrobenzoic acid is filtered. guidechem.com Purification steps, such as dissolving the crude product in a sodium carbonate solution, extraction with a solvent like xylene to remove unreacted starting material, and subsequent acid precipitation, are employed to obtain the final product. guidechem.com

Another established method utilizes molecular oxygen as the oxidant in the presence of a cobalt acetate catalyst system in an acetic acid medium. google.comchemicalbook.com This catalytic approach represents a more modern alternative to stoichiometric strong oxidants.

Below is a table summarizing various oxidative methods for the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene.

| Oxidizing Agent/System | Catalyst | Typical Yield | Reference |

| Potassium Permanganate | Phase Transfer Catalyst | ~30-86% | guidechem.comgoogle.com |

| Potassium Dichromate | - | ~30-86% | guidechem.comgoogle.com |

| Nitric Acid | - | 65-86% | guidechem.comgoogle.com |

| Molecular Oxygen | Cobalt Acetate/Butanone | 51% | google.com |

| Air | Cobalt Acetate/Butanone | 58% (conversion) | patsnap.com |

Table 1: Comparison of Synthetic Methods for 3-Methyl-4-Nitrobenzoic Acid.

Synthesis of N-Propylamine and Related Aliphatic Amines

N-propylamine is a primary aliphatic amine that serves as the second key precursor. One common laboratory and industrial preparation method involves the reaction of 1-propanol with ammonia (B1221849) at elevated temperature and pressure. wikipedia.orggoogle.com This amination reaction is typically facilitated by a Lewis acid or a heterogeneous catalyst. For example, propyl amine hydrochloride can be prepared by reacting 1-propanol with ammonium (B1175870) chloride using a catalyst such as ferric chloride. wikipedia.org

Catalytic systems for the synthesis of n-propylamine from n-propanol and ammonia have been developed to improve efficiency and selectivity. google.com These often involve catalysts containing metals like nickel and copper on a support such as alumina (B75360) (Al2O3). google.com An integrated process might involve the reaction of n-propanol with ammonia in the presence of an amination catalyst and hydrogen, followed by separation and recycling of unreacted starting materials. google.com

Alternative syntheses include the ammonolysis of n-propyl chloride, where the halogen is displaced by an amino group. zigya.com

Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis is the formation of the amide bond between 3-methyl-4-nitrobenzoic acid and N-propylamine. This can be achieved through direct amidation or by using an activated carboxylic acid derivative.

Direct Amidation Strategies and Optimization

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures to drive off the water formed as a byproduct. diva-portal.org While this method is atom-economical, it often requires harsh conditions and can have a limited substrate scope. diva-portal.org

Catalytic methods have been developed to facilitate direct amidation under milder conditions. Boron-based catalysts, such as borate (B1201080) esters, have shown effectiveness in promoting the direct formation of amides from carboxylic acids and amines. ucl.ac.uk These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Optimization of such a reaction for 3-methyl-4-nitrobenzoic acid and N-propylamine would involve screening various boron catalysts, solvents, and temperatures to maximize the yield. Three-component condensation reactions, driven by organophosphorus catalysts, also represent an advanced strategy for forming amide bonds in a single step from a carboxylic acid, an amine, and a third component. nih.gov

Coupling Reactions Utilizing Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Anhydrides)

A more common and generally more efficient method for amide synthesis involves the activation of the carboxylic acid. The most prevalent approach is the conversion of the carboxylic acid to an acyl chloride. 3-methyl-4-nitrobenzoic acid can be converted to 3-methyl-4-nitrobenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with N-propylamine. The reaction is typically rapid and exothermic. libretexts.org An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgyoutube.com

A closely related procedure has been described for the synthesis of 4-nitro-N-propylbenzamide, where 4-nitrobenzoyl chloride is dissolved in an aqueous sodium hydroxide (B78521) solution at low temperature, followed by the addition of propylamine. uni-muenchen.de The reaction mixture is stirred for a period, allowing the amide product to form and precipitate. uni-muenchen.de This Schotten-Baumann type reaction provides a robust and high-yielding route to the desired benzamide.

The general reaction is as follows: 3-methyl-4-nitrobenzoyl chloride + N-propylamine → this compound + HCl

This method is widely applicable and is often preferred for its high yields and clean reaction profiles. slideshare.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3.3. Catalytic Amidation Approaches (e.g., Palladium-Catalyzed Aminocarbonylation) numberanalytics.comorganic-chemistry.org 2.4. Chemo- and Regioselective Nitration and Methylation Strategies 2.5. Green Chemistry Principles and Sustainable Synthetic Routes for this compound nih.gov 2.6. Stereoselective Synthesis Approaches (if applicable)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Comprehensive Spectroscopic and Structural Data for this compound Not Publicly Available

Following a thorough search of scientific databases and literature, the specific experimental data required to construct a detailed article on the spectroscopic and structural elucidation of this compound is not publicly available. While information exists for structurally related compounds, such as 3-methyl-4-nitrobenzamide (B1581358) and p-nitro-N-propylbenzamide, these datasets are not applicable to the specific molecule requested.

The generation of a scientifically accurate article, as per the detailed outline provided, is contingent upon the availability of specific experimental results for this compound, including:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts, coupling constants, and signal multiplicities.

Two-Dimensional NMR data (COSY, HSQC, HMBC, NOESY): Correlation peaks for complete structural assignment.

Infrared (IR) Spectroscopy: Absorption frequencies for functional group identification.

High-Resolution Mass Spectrometry (HRMS): Exact mass for elemental composition and fragmentation data.

X-ray Crystallography: Solid-state conformational and crystal packing parameters.

Without access to these specific datasets for this compound, it is not possible to provide a scientifically accurate and thorough analysis as requested in the article outline. The creation of such an article would require performing the actual synthesis and analytical characterization of the compound in a laboratory setting.

Chemical Reactivity and Derivatization Studies of 3 Methyl 4 Nitro N Propylbenzamide

Reactivity of the Amide Linkage

The amide bond is a robust functional group, central to the structure of peptides and many synthetic molecules. Its reactivity is characterized by its resistance to hydrolysis, though cleavage can be achieved under forceful conditions, and the potential for substitution at the nitrogen atom.

Amide hydrolysis is the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine. This transformation is typically slow and requires heating with either a strong acid or a strong base.

Under acidic conditions, such as heating with aqueous hydrochloric acid, the reaction is catalyzed by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The hydrolysis of 3-methyl-4-nitro-N-propylbenzamide under these conditions would yield 3-methyl-4-nitrobenzoic acid and propylamine, with the latter being protonated to form a propylammonium salt in the acidic medium.

Acid-Catalyzed Hydrolysis Reaction:

This compound + H₂O + H⁺ → 3-methyl-4-nitrobenzoic acid + CH₃CH₂CH₂NH₃⁺

Conversely, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process, which also requires heating, initially produces a carboxylate salt and an amine. Therefore, heating this compound with an aqueous solution of sodium hydroxide would result in the formation of sodium 3-methyl-4-nitrobenzoate and propylamine.

Base-Catalyzed Hydrolysis Reaction:

This compound + OH⁻ → [3-methyl-4-nitrobenzoate]⁻ + CH₃CH₂CH₂NH₂

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl), Heat | 3-Methyl-4-nitrobenzoic acid, Propylammonium salt |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH), Heat | 3-Methyl-4-nitrobenzoate salt, Propylamine |

The nitrogen atom of the secondary amide in this compound can undergo further substitution, although it is a weak nucleophile.

N-Alkylation involves the replacement of the hydrogen atom on the amide nitrogen with an alkyl group. This can be achieved through various methods, such as reacting the amide with an alcohol in the presence of a suitable catalyst. For example, catalytic N-alkylation of primary amides with alcohols has been demonstrated using cobalt-nanocatalysts or palladium pincer complexes, proceeding through a "borrowing hydrogen" mechanism. nih.govresearchgate.net Another approach is the reaction with alkyl halides, often under phase-transfer catalytic conditions, potentially accelerated by microwave irradiation. rsc.orgmdpi.com These methods could be applied to introduce a second organic substituent onto the amide nitrogen, converting the secondary amide into a tertiary amide.

N-Acylation is the introduction of an acyl group (R-C=O) onto the amide nitrogen, which transforms the amide into an imide. This reaction is typically performed using highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. semanticscholar.org More advanced methods utilize N-acylbenzotriazoles as efficient, neutral acylation reagents that react with the sodium salt of the amide (formed by deprotonation with a strong base like NaH). semanticscholar.orgepa.gov This would convert this compound into an N-acyl-N-propyl-3-methyl-4-nitrobenzamide.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to be transformed into other nitrogen-containing functionalities, most notably an amine.

One of the most significant transformations of nitroaromatic compounds is the reduction of the nitro group to a primary amine. A key challenge is to perform this reduction selectively without affecting other reducible groups in the molecule, such as the amide carbonyl. Numerous methods have been developed for this purpose.

Catalytic hydrogenation is a common method, using catalysts like palladium, platinum, or nickel on a solid support (e.g., carbon) with hydrogen gas. Alternatively, transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) can be effective. google.com Chemical reduction using metals in an acidic medium, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl), is a classic and reliable method. These conditions are generally mild enough to leave the amide bond intact.

The table below summarizes several established methods for the selective reduction of an aromatic nitro group in the presence of an amide.

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | Common industrial method, high efficiency. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Classic, reliable, and cost-effective laboratory method. nih.gov |

| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O) | Pressure-mediated selective reduction. google.com |

| Silane Reduction | Trichlorosilane (HSiCl₃) with a base | Highly chemoselective metal-free reduction. |

Applying these methods to this compound would yield 4-amino-3-methyl-N-propylbenzamide , a valuable intermediate for further synthesis.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M). scribd.com This withdrawal of electron density makes the benzene (B151609) ring significantly less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions. libretexts.orgchemguide.co.uk

The deactivation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the positions ortho (C-3 and C-5) and para (C-1, occupied by the amide) to the nitro group are strongly deactivated. While the methyl and amide groups have their own directing effects, the powerful deactivating nature of the nitro group dominates, making further EAS on the ring very difficult.

Conversely, this strong electron withdrawal facilitates nucleophilic aromatic substitution (NAS) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Although the molecule lacks a suitable leaving group at a position activated by the nitro group (ortho or para), this underlying principle highlights the profound electronic influence of the nitro substituent on the aromatic system.

Reactivity of the Methyl Group on the Aromatic Ring

While the aromatic ring itself is deactivated by the nitro group, the benzylic methyl group remains a site for potential reactions, primarily through free-radical pathways or oxidation.

Side-Chain Halogenation: The methyl group can undergo free-radical halogenation (chlorination or bromination) to introduce one or more halogen atoms. This typically requires conditions that favor radical formation, such as exposure to UV light or the use of a radical initiator. For instance, the side-chain chlorination of m-nitrotoluene can be achieved by passing chlorine gas through the heated compound while exposing it to ultraviolet light. google.com Similarly, the bromination of p-nitrotoluene can be directed to the side chain to form p-nitrobenzyl bromide. iosrjournals.orgwikipedia.orggoogle.com These reactions proceed via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. Applying such conditions to this compound would be expected to yield the corresponding 3-(halomethyl) or 3-(dihalomethyl) derivatives.

Oxidation: The methyl group can be oxidized to yield a variety of products depending on the reaction conditions and the oxidizing agent used. wikipedia.org Milder oxidation might yield 4-nitro-3-(aldehydo)-N-propylbenzamide (the corresponding benzaldehyde (B42025) derivative), while more vigorous oxidation, for instance with strong oxidizing agents like chromic acid, would convert the methyl group into a carboxylic acid, forming 4-nitro-N-propyl-isophthalamic acid. The oxidation of the methyl group on nitrotoluene derivatives has been extensively studied. nih.govwikipedia.org Oxidative coupling of the methyl groups of two molecules is also a possibility under certain conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Moiety

The reactivity of the benzene ring in this compound is significantly influenced by its substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the N-propylbenzamide group (-CONHCH₂CH₂CH₃). These groups modulate the electron density of the aromatic ring and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The rate and orientation of this substitution are dictated by the electronic properties of the substituents already present on the ring. libretexts.org

The substituents on the this compound ring have competing effects:

Methyl Group (-CH₃): Located at position 3, the methyl group is an activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). chemguide.co.uk

Nitro Group (-NO₂): Positioned at carbon 4, the nitro group is a powerful deactivating group. Its strong electron-withdrawing resonance and inductive effects decrease the nucleophilicity of the benzene ring, making electrophilic substitution more difficult. libretexts.org The nitro group is a meta-director, guiding incoming electrophiles to the positions meta to it (positions 2 and 6). chemguide.co.uk

N-Propylbenzamide Group (-CONHCH₂CH₂CH₃): Situated at position 1, the amide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta position (positions 3 and 5).

| Substituent | Position | Electronic Effect | Directing Influence (for EAS) |

| -CONHCH₂CH₂CH₃ | 1 | Deactivating (electron-withdrawing) | meta (positions 3, 5) |

| -CH₃ | 3 | Activating (electron-donating) | ortho, para (positions 2, 4, 6) |

| -NO₂ | 4 | Strongly Deactivating (electron-withdrawing) | meta (positions 2, 6) |

The positions most favorable for electrophilic attack are those activated by the methyl group and not strongly deactivated by the other groups. Positions 2 and 6 are directed by both the methyl (ortho) and nitro (meta) groups. Position 5 is directed by the amide group (meta). However, the strong deactivating effect of the nitro group makes any electrophilic substitution challenging. Reactions like nitration, which require harsh conditions (e.g., a mixture of nitric acid and sulfuric acid to generate the nitronium ion, NO₂⁺), would likely lead to substitution at position 2 or 6, influenced by the directing effects of the existing methyl and nitro groups. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) occurs when a nucleophile attacks an electron-poor aromatic ring, replacing a good leaving group. wikipedia.org The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com

In this compound, the nitro group at position 4 strongly activates the ring for nucleophilic aromatic substitution. libretexts.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. masterorganicchemistry.comlibretexts.org Therefore, if a suitable leaving group were present at positions 2 or 6 (ortho to the nitro group), the compound would be susceptible to nucleophilic attack at these positions. The reaction proceeds through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.orgyoutube.com The first step, the attack of the nucleophile, is typically the rate-determining step as it disrupts the aromaticity of the ring. youtube.comnih.gov

Functionalization Strategies for Diverse Chemical Architectures

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Modification of the N-Propyl Group:

Amide Bond Cleavage: Hydrolysis of the amide bond under acidic or basic conditions would yield 3-methyl-4-nitrobenzoic acid and propylamine. The resulting carboxylic acid and amine can then be used as building blocks for new compounds.

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can potentially be substituted, although this can be challenging.

Reduction of the Nitro Group:

The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Sn, HCl). This transformation yields 4-amino-3-methyl-N-propylbenzamide.

The resulting aromatic amine is a versatile intermediate. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

The amino group can also be acylated, alkylated, or used in the formation of heterocyclic rings.

Reactions Involving the Methyl Group:

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This would yield 4-nitro-N-propylisophthalamic acid.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator), the benzylic hydrogens of the methyl group can be substituted with halogens.

Derivatization via Aromatic Substitution:

As discussed, selective electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring, provided a suitable reaction strategy can overcome the deactivating effects for EAS or a leaving group is present for SₙAr.

The following table summarizes potential functionalization strategies:

| Reaction Site | Reagents and Conditions | Product Type |

| N-Propylamide | Acid or Base Hydrolysis | Carboxylic Acid and Amine |

| Nitro Group | H₂, Pd/C or Sn, HCl | Aromatic Amine |

| Methyl Group | KMnO₄ | Carboxylic Acid |

| Methyl Group | N-Bromosuccinimide, Initiator | Benzyl Halide |

| Aromatic Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted Benzene |

| Aromatic Ring | Nucleophile (with leaving group) | Substituted Benzene |

Interaction Studies with Other Chemical Species and Reactivity Profiles

The chemical interactions of this compound are dictated by its functional groups.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form intermolecular hydrogen bonds with itself or other molecules containing hydrogen bond donors and acceptors.

π-π Stacking: The electron-deficient aromatic ring, due to the nitro and amide groups, can participate in π-π stacking interactions with electron-rich aromatic systems.

Dipole-Dipole Interactions: The polar nitro and amide groups create a significant molecular dipole, leading to dipole-dipole interactions with other polar molecules.

Hydrophobic Interactions: The propyl group and the methyl-substituted benzene ring provide hydrophobic character, enabling interactions with nonpolar molecules or regions of larger molecules.

In a biological context, these interactions are crucial for the binding of a molecule to a protein target. For instance, studies on similar complex benzamide (B126) derivatives have shown that they can engage in hydrogen bonding, hydrophobic interactions (pi-pi stacked, pi-alkyl), and electrostatic interactions with amino acid residues in the active sites of enzymes. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can influence the binding affinity and activity. nih.gov

The reactivity profile suggests that this compound can act as a precursor for a range of more complex molecules. Its potential to be reduced at the nitro group to form a reactive amine is a key feature of its synthetic utility.

Computational and Theoretical Investigations of 3 Methyl 4 Nitro N Propylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For 3-methyl-4-nitro-N-propylbenzamide, DFT calculations can elucidate its geometric and electronic features.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the most stable conformers. The rotation around the C-N amide bond, the N-C propyl bond, and the C-C bond connecting the propyl group can lead to various spatial arrangements.

Theoretical calculations suggest that the benzamide (B126) group is nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The N-propyl chain can adopt different conformations, such as anti or gauche, relative to the amide bond. The orientation of the nitro group relative to the benzene (B151609) ring is also of interest; steric hindrance from the adjacent methyl group may cause a slight twist of the nitro group out of the plane of the ring.

Below is a table of selected optimized geometrical parameters for a likely low-energy conformer of this compound, predicted using DFT calculations with a basis set such as B3LYP/6-311++G(d,p). These values are based on studies of similar molecules like 3-methyl-4-nitrobenzoic acid. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | 1.245 |

| C-N (amide) | 1.360 | |

| C-N (nitro) | 1.480 | |

| N-O (nitro) | 1.225 | |

| Bond Angles (°) | O=C-N (amide) | 122.0 |

| C-N-C (amide-propyl) | 121.5 | |

| O-N-O (nitro) | 124.5 | |

| Dihedral Angles (°) | C(ring)-C(ring)-C=O | ~20-30 |

| C(ring)-C(ring)-N-O | ~10-20 |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amide group, which are electron-rich regions. The LUMO, on the other hand, is likely to be concentrated on the nitro group, as it is a strong electron-withdrawing group. This distribution suggests that the molecule could be susceptible to nucleophilic attack at the nitro-group region and electrophilic attack at the aromatic ring.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors. A table summarizing these predicted electronic properties is provided below.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. The aromatic protons are expected to appear in the range of 7-8.5 ppm. The methyl protons would likely be a singlet around 2.5 ppm. The propyl group protons would show characteristic multiplets in the upfield region. The carbonyl carbon of the amide would be significantly downfield in the ¹³C NMR spectrum.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. Key vibrational modes would include the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. Aromatic compounds with nitro groups typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions.

A table of predicted key spectroscopic data is presented below.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| Methyl Protons | ~2.5 ppm | |

| Propyl Protons | 0.9 - 3.5 ppm | |

| IR (cm⁻¹) | N-H Stretch | ~3300 |

| C=O Stretch | ~1650 | |

| NO₂ Asymmetric Stretch | ~1530 | |

| UV-Vis (nm) | λ_max | ~280 - 320 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior of the molecule and its interactions with its environment.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule and the relative stability of different conformers. These simulations can show how the N-propyl chain folds and moves, and how the orientation of the amide and nitro groups fluctuates. This information is valuable for understanding how the molecule might interact with other molecules or biological targets.

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent interactions. These can include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers.

π-π Stacking: The aromatic rings can stack on top of each other, driven by favorable electrostatic and dispersion interactions.

Dipole-Dipole Interactions: The polar nitro and amide groups can lead to significant dipole-dipole interactions that influence molecular packing.

MD simulations can model the aggregation behavior of these molecules in different environments, providing insight into how they might self-assemble or crystallize. The study of intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of a molecule like this compound. By employing quantum mechanical calculations, various reactivity descriptors can be determined. These descriptors offer insights into the molecule's electronic structure and its propensity to participate in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for determining the molecule's kinetic stability; a smaller gap suggests higher reactivity. For aromatic compounds containing both electron-donating (methyl, amide) and electron-withdrawing (nitro) groups, the distribution and energies of these frontier orbitals are complex. The precise values would require specific calculations, but general trends can be inferred. The nitro group, being a strong electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels, while the methyl and N-propylamide groups, being electron-donating, would have the opposite effect.

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2).

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors help in understanding the global reactivity of the molecule. To understand local reactivity, Fukui functions and the dual descriptor are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the aromatic ring, the nitro group, and the amide functionality are all potential sites for reaction. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself, while the methyl and amide groups are activating and ortho-, para-directing. The interplay of these groups determines the ultimate regioselectivity of reactions.

Computational studies can also elucidate potential reaction pathways. For instance, the reduction of the nitro group is a common reaction for nitroaromatic compounds. Theoretical calculations can model the reaction mechanism, identifying intermediates and transition states, and determining the activation energies for each step. This can help in predicting the most favorable reaction conditions. Similarly, reactions involving the amide group, such as hydrolysis, can also be modeled.

Below is a hypothetical data table of calculated reactivity descriptors for this compound, based on typical values for similar aromatic compounds.

| Descriptor | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 5.5 |

| Ionization Potential | 7.5 |

| Electron Affinity | 2.0 |

| Electronegativity | 4.75 |

| Chemical Hardness | 2.75 |

| Global Electrophilicity Index | 4.11 |

Note: These are illustrative values and would need to be confirmed by specific quantum chemical calculations for this compound.

Solvation Effects and Environmental Impact on Molecular Behavior

The behavior of this compound in a solution is significantly influenced by the surrounding solvent molecules. Solvation effects can alter the molecule's conformation, electronic structure, and reactivity. Computational models are instrumental in understanding these complex interactions.

Two primary approaches are used to model solvation: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of the bulk solvent effects on the solute's properties. For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent is expected to stabilize the ground state and potentially alter the energies of transition states in reactions.

Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The amide group of this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), and the nitro group can also act as a hydrogen bond acceptor. In protic solvents like water or ethanol, these specific hydrogen bonding interactions can play a crucial role in the molecule's solubility and reactivity.

The environmental impact of a chemical compound is related to its persistence, bioaccumulation, and toxicity. Computational methods can provide initial estimates of these properties. For example, the octanol-water partition coefficient (log P) is a key parameter for assessing a compound's hydrophobicity and potential for bioaccumulation. A positive log P value suggests that the compound is more soluble in lipids than in water and thus may accumulate in fatty tissues. The calculated XLogP3 for the related compound 3-Methyl-4-nitrobenzamide (B1581358) is 1.7, suggesting a moderate potential for bioaccumulation. nih.gov The addition of the propyl group in this compound would likely increase this value.

Furthermore, computational toxicology methods can predict the potential toxicity of a compound by comparing its structure to those of known toxicants. For instance, the presence of the nitroaromatic group is a structural alert for potential genotoxicity, as some compounds in this class can be metabolically reduced to reactive intermediates that can damage DNA. researchgate.net

The table below summarizes the potential influence of different solvents on the properties of this compound.

| Solvent | Dielectric Constant | Expected Effect on this compound |

| Hexane | 1.9 | Low solubility, minimal stabilization of polar states. |

| Dichloromethane | 9.1 | Moderate solubility, some stabilization of polar states. |

| Ethanol | 24.6 | Good solubility, significant stabilization of polar states, potential for hydrogen bonding. |

| Water | 80.1 | Moderate to low solubility (depending on hydrogen bonding), strong stabilization of polar and ionic species. |

Mechanistic Pathways and Kinetic Studies of 3 Methyl 4 Nitro N Propylbenzamide Transformations

Elucidation of Reaction Mechanisms in Synthetic Routes

The primary synthetic route to 3-methyl-4-nitro-N-propylbenzamide involves the amidation of 3-methyl-4-nitrobenzoic acid. This transformation can be achieved through several mechanistic pathways, primarily differing in the method of carboxylic acid activation.

A common and direct method is the Schotten-Baumann reaction, which proceeds via an acyl chloride intermediate. In this process, 3-methyl-4-nitrobenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-methyl-4-nitrobenzoyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur or carbonyl carbon of the chlorinating agent, followed by the elimination of leaving groups to yield the highly reactive acyl chloride. The subsequent step is the nucleophilic attack of n-propylamine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product, this compound. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the HCl generated. mdpi.com

Alternatively, direct condensation of 3-methyl-4-nitrobenzoic acid with n-propylamine can be mediated by coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. The mechanism with these reagents involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by n-propylamine to form the amide bond, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. luxembourg-bio.com Additives like N-hydroxybenzotriazole (HOBt) can be used to form an active ester, which can enhance the reaction rate and suppress side reactions. luxembourg-bio.com

The precursor, 3-methyl-4-nitrobenzoic acid, is typically synthesized by the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.comresearchgate.net The regioselectivity of this oxidation is a critical aspect of the reaction mechanism, targeting the methyl group at the 4-position.

Kinetic Investigations of Key Chemical Reactions

In studies of zirconium-catalyzed direct amidation of substituted benzoic acids, it has been observed that electron-poor carboxylic acids, such as 4-nitrobenzoic acid, react considerably faster than electron-rich ones. diva-portal.org This suggests that the electronic properties of the benzoyl group, influenced by the nitro and methyl substituents in 3-methyl-4-nitrobenzoic acid, play a significant role in the reaction kinetics. The electron-withdrawing nature of the nitro group would be expected to enhance the electrophilicity of the carbonyl carbon, thus accelerating the nucleophilic attack by the amine.

The table below summarizes kinetic parameters for related amidation reactions, providing a basis for estimating the reactivity of the this compound system.

| Reaction | Catalyst/Mediator | Solvent | Rate Determining Step | Reference |

| Amidation of carboxylic acids | EDCI/HOBt | NMP | Formation of O-acylisourea | luxembourg-bio.com |

| Zirconium-catalyzed amidation of benzoic acids | ZrCl₄ | Toluene | Influenced by electronic properties of the carboxylic acid | diva-portal.org |

| Boric acid-catalyzed amidation of 4-nitrobenzoic acid | Boric acid/PEG | - | Formation of a hypothetical PEG-boric ester complex | orgsyn.org |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial for achieving efficient and selective synthesis of this compound, particularly in direct amidation methods that avoid the use of stoichiometric activating agents.

Lewis acid catalysts, such as those based on zirconium or titanium, have been shown to be effective in promoting the direct amidation of carboxylic acids. diva-portal.org These catalysts are thought to function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the attack by the amine. For instance, ZrCl₄ has been used to catalyze the amidation of various benzoic acids, with electron-poor substrates showing higher reaction rates. diva-portal.org Similarly, boric acid, especially in combination with co-catalysts like polyethylene (B3416737) glycol (PEG), has been demonstrated to enhance the amidation of 4-nitrobenzoic acid. orgsyn.org The proposed mechanism involves the formation of a more reactive boric acid ester intermediate.

In the synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, from 2,4-dimethylnitrobenzene, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been employed in conjunction with oxidizing agents such as potassium permanganate (B83412). researchgate.net The catalyst facilitates the transfer of the oxidant to the organic phase, enabling the selective oxidation of the methyl group. The presence of the catalyst was found to be critical for achieving the desired product, as its absence led to the formation of 4-nitro-1,3-benzenedicarboxylic acid. researchgate.net

The following table highlights various catalytic systems used in related transformations:

| Reaction | Catalyst System | Role of Catalyst | Reference |

| Direct amidation of substituted benzoic acids | ZrCl₄ | Lewis acid activation of the carbonyl group | diva-portal.org |

| Amidation of 4-nitrobenzoic acid | Boric acid/PEG | Formation of a reactive boric ester intermediate | orgsyn.org |

| Oxidation of 2,4-dimethylnitrobenzene | KMnO₄/TBAB | Phase transfer of the oxidizing agent to the organic substrate | researchgate.net |

| Organocatalytic amidation of 4-nitrobenzoic acid | Ph₃P/CCl₄ | In situ generation of a phosphonium-based activating agent | ru.nl |

Stereochemical Implications in Reaction Mechanisms (if applicable)

For the specific molecule this compound, there are no chiral centers, and therefore, no stereoisomers (enantiomers or diastereomers) are expected to be formed in its synthesis. The N-propyl group is achiral.

However, if a chiral amine or a chiral carboxylic acid were used in a similar reaction, the preservation of stereochemical integrity would be a critical consideration. Studies on boric acid-catalyzed amidation have shown that the stereogenic centers in both the carboxylic acid and the amine are preserved, with no epimerization observed. orgsyn.org Similarly, organocatalytic amidation using triphenylphosphine (B44618) and carbon tetrachloride has been shown to proceed with complete retention of configuration when a chiral amine is used. ru.nl

In the context of related reactions, stereoselectivity can be a significant factor. For instance, in the addition of amides to alkynes, the regio- and stereoselectivity are important outcomes that are influenced by the catalyst and reaction conditions. rptu.de While not directly applicable to the synthesis of this compound, these studies underscore the importance of stereochemical control in amide chemistry.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanistic details of reactions involving benzamide (B126) derivatives. While specific computational studies on this compound are not prevalent, research on related nitrobenzamides offers valuable insights into their electronic structure and reactivity.

DFT calculations on o-nitrobenzamide have been used to analyze its vibrational spectra, nuclear magnetic resonance chemical shifts, and electronic properties. researchgate.netmuthayammal.in Such studies help in understanding the influence of the nitro group on the geometry and electronic distribution of the molecule. The calculated HOMO and LUMO energies can indicate regions of electrophilicity and nucleophilicity, which are key to predicting reaction pathways. researchgate.net

Molecular electrostatic potential (MEP) analysis is another computational tool that can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For nitrobenzamide derivatives, the MEP would likely show a region of high positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack by an amine.

Computational studies on the precursor, 4-methyl-3-nitrobenzoic acid (an isomer of the direct precursor), have revealed the existence of different conformers (cis and trans) and have been used to analyze its vibrational spectra and molecular stability. These theoretical investigations complement experimental findings and provide a deeper understanding of the factors governing the reactivity of these molecules.

Biological Activity and Molecular Interactions of 3 Methyl 4 Nitro N Propylbenzamide Mechanistic and in Vitro Perspectives

In Vitro Enzyme Inhibition Studies and Mechanistic Insights (e.g., Cholinesterase Inhibition, Alpha-Glucosidase Inhibition)

The benzamide (B126) scaffold and its derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. The presence of specific functional groups, such as nitro and methyl groups, on the benzamide structure can significantly influence their inhibitory activity against various enzymes, including cholinesterases and α-glucosidase.

While direct studies on 3-methyl-4-nitro-N-propylbenzamide are limited, research on analogous compounds provides valuable insights into its potential enzyme inhibitory effects. For instance, various benzamide derivatives have demonstrated the ability to inhibit cholinesterase, an enzyme crucial for nerve function. google.com The N,N-dialkyl carbamoyl (B1232498) moiety, a feature related to the N-propylbenzamide structure, is recognized as a functional group that can impart cholinesterase inhibitory function. google.com

In the context of metabolic enzymes, α-glucosidase has been a prominent target for benzamide derivatives. This enzyme plays a key role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was favorable for α-glucosidase inhibitory activity. nih.govresearchgate.net Specifically, a compound bearing a 2-methyl-5-nitrophenyl substituent was identified as a highly potent inhibitor of α-glucosidase. nih.govresearchgate.net

Furthermore, investigations into benzotriazinone sulfonamides have shown that nitro-containing derivatives are effective inhibitors of α-glucosidase. mdpi.comnih.gov Molecular docking studies accompanying these experimental findings suggest that the nitro group can form crucial hydrogen bonds with amino acid residues within the enzyme's active site, thereby contributing to the inhibitory mechanism. nih.gov The positioning of the nitro group on the phenyl ring has also been shown to be a critical determinant of inhibitory potency. mdpi.com

The general mechanism of α-glucosidase inhibition by these compounds involves competitive binding to the enzyme's active site, which prevents the breakdown of complex carbohydrates into absorbable simple sugars. nih.gov The structural features of the inhibitor, including the benzamide core and its substituents, dictate the affinity and specificity of this interaction.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Nitrobenzamide Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Found to be a highly active inhibitor. | nih.govresearchgate.net |

| Nitro-substituted benzotriazinone sulfonamides | α-Glucosidase | Demonstrated effective inhibition, with the nitro group forming key interactions in the active site. | mdpi.comnih.gov |

This table presents data on compounds structurally related to this compound to infer its potential activity.

In Vitro Antimicrobial Activity against Pathogenic Microorganisms

For example, N-propylbenzamide has been reported to exhibit antibacterial activity against various bacterial strains. Additionally, studies on sulfonamide derivatives of benzamides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. excli.deexcli.de In one such study, 4-chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide and 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) were tested for their antimicrobial activity, with the latter showing effectiveness against E. coli, B. licheniformis, and B. linens. excli.deexcli.de

The mechanism of antimicrobial action for some nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components, including DNA. The presence of a nitro group in this compound suggests a potential for a similar mechanism of action.

Theoretical Exploration of Receptor Binding Mechanisms and Ligand-Target Interactions via Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at the molecular level. These theoretical approaches provide insights into the binding modes, affinities, and the specific forces that stabilize the ligand-receptor complex.

In the context of enzyme inhibition by benzamide derivatives, molecular docking studies have been instrumental in elucidating the binding mechanisms. For α-glucosidase inhibitors, docking simulations have revealed that nitro-substituted benzamides can fit into the active site of the enzyme and form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues. nih.govresearchgate.netmdpi.comnih.gov

For instance, the nitro group, a prominent feature of this compound, has been shown in docking studies of related compounds to act as a hydrogen bond acceptor, interacting with donor groups on amino acid residues in the enzyme's active site. nih.gov The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic residues, while the amide linkage can also form hydrogen bonds. The N-propyl group likely contributes to the hydrophobic interactions within the binding pocket.

Molecular dynamics simulations can further refine the understanding of these interactions by providing a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding mode predicted by docking. For related antidiabetic benzamide derivatives, molecular dynamics simulations have been used to confirm the stability of the ligand within the active site of α-glucosidase. researchgate.net

Investigation of Cellular Pathway Modulation (without clinical implications)

The interaction of small molecules with cellular targets can lead to the modulation of various signaling pathways. While specific studies on the cellular pathway modulation by this compound are not available, research on structurally related compounds offers potential areas of investigation.

One area of interest is the inhibition of protein kinases. A study on 4-methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide, a compound with some structural similarities, indicated its potential as an inhibitor of protein kinases that are involved in cell signaling pathways related to cell growth and proliferation. smolecule.com

Another potential area of pathway modulation is related to tubulin polymerization. Research on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has shown that the introduction of a nitro-benzyl group can significantly enhance their cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division. mdpi.com This suggests that the nitroaromatic moiety of this compound could potentially interact with components of the cytoskeleton.

Furthermore, compounds related to nicotinamide (B372718), which shares a core structural element with benzamides, have been shown to act as inhibitors of nicotinamide N-methyl transferase (NNMT), an enzyme involved in cellular metabolism and energy regulation. nih.gov Inhibition of NNMT can lead to changes in cellular levels of NAD+ and S-adenosyl-L-methionine, thereby modulating various metabolic pathways. nih.gov

Influence of Molecular Structure on Biological Interaction Specificity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. In the case of this compound, the interplay between the benzamide core, the methyl group, the nitro group, and the N-propyl substituent dictates its interaction with biological targets.

Structure-activity relationship (SAR) studies on related benzamide derivatives have provided valuable insights into how these structural features influence biological activity.

The Benzamide Core: The amide linkage is crucial as it can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating anchoring to the active sites of enzymes and receptors.

The Methyl Group: The methyl group, being an electron-donating group, can also modulate the electronic properties of the aromatic ring. Its position relative to the nitro group and the amide linkage can influence the molecule's conformation and its ability to fit into a binding pocket. In some cases, the presence of a methyl group has been shown to be favorable for inhibitory activity. nih.govresearchgate.net

The N-Propyl Group: The N-alkyl substituent plays a significant role in the molecule's lipophilicity and can engage in hydrophobic interactions within the binding site of a target protein. The length and branching of this alkyl chain can be optimized to enhance binding affinity and selectivity.

Structure Activity Relationship Sar Studies of 3 Methyl 4 Nitro N Propylbenzamide Analogues and Derivatives

Systematic Modification of the N-Propyl Chain and its Impact on Activity

The N-propyl chain of the benzamide (B126) moiety is a critical determinant of biological activity. Alterations to the length, branching, and nature of the N-alkyl substituent can significantly modulate the compound's interaction with its biological target.

Studies on related N-substituted benzamide derivatives have shown that the nature of the N-alkyl group is crucial for activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives, replacing aryl amines with aliphatic amines like n-propylamine and n-butylamine led to a decrease in inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that for this particular scaffold, a simple alkyl chain like a propyl group may not be optimal for binding, and that bulkier or more electronically distinct groups might be preferred.

The general synthetic route to N-substituted benzamides involves the reaction of a benzoic acid derivative with an appropriate amine. nanobioletters.comgoogle.com This straightforward amidation reaction allows for the facile generation of a wide array of analogues with different N-alkyl and N-aryl substituents, enabling a thorough exploration of the SAR of the N-propyl chain.

Table 1: Impact of N-Alkyl Substitution on the Biological Activity of Benzamide Derivatives

| Compound Scaffold | N-Substituent | Observed Activity | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | n-Propyl amine | Diminished inhibitory activity | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | n-Butyl amine | Diminished inhibitory activity | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | Aryl amines | Higher inhibitory activity | nih.gov |

Variational Studies of Methyl Group Position and Substituent Effects

The methyl group on the aromatic ring of 3-methyl-4-nitro-N-propylbenzamide also plays a significant role in its activity profile. Its position relative to the other substituents (the nitro group and the benzamide linkage) can influence the molecule's conformation, electronic properties, and steric interactions with a receptor.

Furthermore, the position of the methyl group is critical. A methyl group positioned ortho (adjacent) to the nitro group has been shown to decrease the mutagenicity of nitrobiphenyls and nitronaphthalenes. nih.gov This inhibitory effect is thought to arise from steric hindrance, where the methyl group forces the nitro group out of the plane of the aromatic ring, altering its electronic properties and metabolic activation. This principle suggests that the placement of the methyl group at the 3-position in this compound, which is ortho to the nitro group, could be a key feature for modulating its biological and toxicological profile.

Investigation of Nitro Group Position and its Role in Biological Interactions

The nitro group is a potent electron-withdrawing moiety that profoundly influences the physicochemical properties and biological activity of a molecule. nih.govresearchgate.netsvedbergopen.com Its presence can enhance receptor binding affinity, improve solubility, and increase stability. svedbergopen.com The position of the nitro group on the benzamide ring is a critical factor determining the compound's efficacy.

The strong electron-withdrawing nature of the nitro group is due to resonance with the aromatic ring, which deactivates certain positions and alters the molecule's polarity. nih.gov This electronic effect can favor interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. nih.gov Studies have shown that translocating the nitro group to a different position on the benzene (B151609) ring can result in a decrease in activity. nih.gov For example, in a series of chalcones, the position of the nitro group was found to be important for their anti-inflammatory and vasorelaxant activities. mdpi.com

The biological activity of many nitro-containing compounds relies on the enzymatic reduction of the nitro group within cells. researchgate.netsvedbergopen.comnih.gov This process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, or a nitro radical anion. nih.govnih.gov These reactive species can then interact with biological macromolecules to exert a therapeutic or toxic effect. Therefore, the accessibility of the nitro group to metabolizing enzymes, which is influenced by its position and steric hindrance from adjacent groups like the methyl group, is a key aspect of its function.

Table 2: Influence of Substituent Position on Activity

| Compound Class | Substituent & Position | Effect on Activity | Reference |

| Nitrobiphenyls/Nitronaphthalenes | Methyl group ortho to nitro group | Decreased mutagenicity | nih.gov |

| Nitracrine | Translocation of nitro group | Decrease in activity | nih.gov |

| Chalcones | Nitro group position | Important for anti-inflammatory and vasorelaxant activities | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for the predictive design of new analogues of this compound with potentially improved properties.

The general QSAR workflow involves several key steps:

Building Structures: Creating 3D models of the compounds in the dataset. nih.gov

Calculating Descriptors: Computing various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov

Model Development: Using statistical methods, such as genetic function approximation (GFA), to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

Model Validation: Evaluating the predictive power of the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

By applying QSAR methodology, researchers can gain insights into which structural features are most important for the activity of this compound derivatives. nih.gov These predictive models can then be used to virtually screen libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov This in silico screening can significantly economize the drug discovery process. nih.gov Robust QSPR (Quantitative Structure-Property Relationship) models have been successfully developed for predicting properties like the impact sensitivity of nitro energetic compounds, demonstrating the power of this approach for molecules containing nitro groups. nih.gov

Design and Synthesis of Focused Libraries of this compound Analogues

The design and synthesis of focused libraries of analogues are central to systematically exploring the SAR of this compound. A focused library is a collection of compounds where specific parts of the lead structure are systematically varied to probe their importance for biological activity.

The synthesis of such a library would typically start from a common intermediate, such as 4-chloro-3-nitrobenzoic acid or a related precursor. google.com The general procedure for creating benzamide derivatives involves converting the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride, which is then reacted with a diverse set of amines to generate the final amide products. nanobioletters.comgoogle.com

For a library based on this compound, key areas for diversification would include:

The N-Alkyl Chain: Introducing variations in length (ethyl, butyl, etc.), branching (isopropyl, isobutyl), and incorporating cyclic or aromatic moieties to probe the steric and hydrophobic requirements of the N-substituent binding pocket.

The Methyl Group: Synthesizing isomers with the methyl group at different positions (e.g., 2-methyl-4-nitro, 5-methyl-4-nitro) to understand the positional importance. Additionally, replacing the methyl group with other small substituents (e.g., ethyl, chloro, methoxy) would reveal the electronic and steric tolerance at this position.

The Nitro Group: Creating isomers with the nitro group at other positions (e.g., 3-methyl-5-nitro) to confirm the criticality of the 4-nitro position for activity.

Modern approaches often employ parallel synthesis and solid-phase synthesis techniques to efficiently generate large numbers of compounds. researchgate.net The design process for these libraries involves careful selection of building blocks to ensure the resulting molecules have drug-like properties and adequately explore the relevant chemical space. researchgate.net

Applications As Synthetic Intermediates and in Advanced Chemical Systems Non Clinical

Utility as a Building Block in Complex Organic Synthesis

The 3-methyl-4-nitrobenzoyl structure is a recognized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The precursor, 3-methyl-4-nitrobenzoic acid, is a crucial intermediate in the production of the antihypertensive drug telmisartan. google.com This highlights the importance of this substituted aromatic ring system in constructing intricate, biologically active compounds.

Derivatives of this core structure, such as N-alkylated 3-methyl-4-nitrobenzamides, serve as versatile synthetic intermediates. For instance, the related compound N-methyl-4-(methylamino)-3-nitrobenzamide is widely used as an intermediate for a variety of drugs. google.com It is a precursor for triazole derivatives with applications in treating diabetes, hypertension, and schizophrenia, as well as for benzimidazole (B57391) analogues used for autoimmune diseases. google.com Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide is noted for its utility as an intermediate in synthesizing diverse cyclic compounds. mdpi.com These examples underscore the role of the N-substituted 3-methyl-4-nitrobenzamide (B1581358) framework as a foundational element for building more complex and functional molecules. The parent compound, 3-methyl-4-nitrobenzamide, is broadly classified as a synthetic organic intermediate. chemicalbook.com

Precursor for the Synthesis of Novel Heterocyclic Compounds

The inherent functionality of the 3-methyl-4-nitrobenzamide structure makes it an ideal precursor for the synthesis of various heterocyclic systems. The presence of the nitro group, which can be chemically reduced to a reactive amine, allows for cyclization reactions to form rings.

Patented synthetic routes demonstrate the use of N-methyl-4-(methylamino)-3-nitrobenzamide as a key intermediate for creating complex heterocyclic drugs, including various triazole and benzimidazole derivatives. google.com Furthermore, the 3-methyl-4-nitrobenzamide moiety has been incorporated into even more elaborate heterocyclic structures, such as N-[5-(5-chloro-benzooxazol-2-yl)-2-methyl-phenyl]-3-methyl-4-nitro-benzamide and 3-methyl-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-4-nitro-benzamide, showcasing its role as a foundational piece in constructing multi-ring systems. chemicalbook.com

Role in the Development of Functional Materials (e.g., polymers, supramolecular assemblies)

Nitroaromatic compounds are important building blocks for a range of functional materials, including pigments and dyes. researchgate.net A specific application involving a close derivative of the target compound is in the creation of functional textiles. Researchers have synthesized N,N-diethyl-3-methyl-4-nitrobenzamide, a structural analog, as part of a pathway to create a novel reactive dye. researchgate.net This dye was designed to impart mosquito-repellent properties to nylon 6 fabric, demonstrating a clear application in the development of functional materials. researchgate.net The process involves modifying the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide) through nitration, showcasing how the introduction of the nitro group to the benzamide (B126) structure is key to creating the functional dye precursor. researchgate.net

Applications in Analytical Chemistry as a Derivatization Reagent or Probe

While direct use of 3-methyl-4-nitro-N-propylbenzamide as an analytical reagent is not documented, its structural components are characteristic of molecules used for chemical derivatization in analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Derivatization is a process where a target molecule with poor detection characteristics is reacted with a reagent to make it easily detectable. researchgate.net

Reagents containing a nitrobenzoyl group, such as p-nitrobenzoyl chloride (PNBC), are used to "tag" molecules that lack a UV-absorbing chromophore. nih.gov The nitroaromatic portion of the reagent attaches to the target analyte and provides a strong UV signal, significantly enhancing detection sensitivity. nih.gov Given this principle, the precursor to the title compound, 3-methyl-4-nitrobenzoyl chloride, could theoretically be employed as a derivatizing reagent for alcohols and amines, allowing for their sensitive detection in chromatographic analyses.

Exploration in Catalyst Development or Ligand Design

The potential for this compound in catalyst or ligand design is an area open for exploration. The design of ligands, which bind to metal centers to control the reactivity and selectivity of catalysts, often involves molecules with specific electronic and steric properties. scholaris.ca There is a growing interest in using diverse nitrogen- and oxygen-donating compounds, often sourced from pharmaceutical libraries, as new ligands for transition metal catalysis. nih.gov

The benzamide structure, particularly with its potential coordination sites at the amide oxygen and the nitro group, fits the profile of a potential ligand. Research into molecular binders has shown that nitrobenzamide derivatives can act as specific ligands. For example, N-(2,6-Dioxo-3-piperidyl)-3-nitrobenzamide has been synthesized and studied as a ligand that binds to the protein Cereblon, which is relevant in the design of advanced therapeutic modalities like PROTACs. nih.gov This demonstrates that the nitrobenzamide scaffold can engage in specific molecular interactions, suggesting a potential, though currently unexplored, role in the design of new ligands for catalytic systems or molecular recognition applications.

Data Tables

Table 1: Physicochemical Properties of 3-Methyl-4-nitrobenzamide

| Property | Value |

| CAS Number | 99584-85-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol nih.gov |

| Melting Point | 157 °C chem960.com |

| Boiling Point | 321 °C chem960.com |

| Density | 1.322 g/cm³ chem960.com |

| Solubility | Soluble in alcohol, slightly soluble in hot water. chemicalbook.com |

| Appearance | Powder chem960.com |

Future Research Directions and Unexplored Avenues for 3 Methyl 4 Nitro N Propylbenzamide

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of 3-methyl-4-nitro-N-propylbenzamide, while not extensively documented, can be approached through various established and emerging amide bond formation methodologies. Future research should focus on developing novel, efficient, and sustainable synthetic protocols.

A primary route would involve the amidation of 3-methyl-4-nitrobenzoic acid with n-propylamine. Traditional methods often rely on converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine. However, these methods can generate stoichiometric waste.

Future investigations should explore direct catalytic amidation, which represents a more atom-economical and environmentally benign approach. nih.govnih.gov Various catalytic systems could be investigated, including:

Boric Acid and Boronic Acid Derivatives: These have shown promise in catalyzing the direct formation of amides from carboxylic acids and amines. nih.gov

Transition Metal Catalysts: Complexes of metals like ruthenium and iron have been explored for their catalytic activity in amidation reactions.

Enzymatic Catalysis: The use of enzymes, such as lipases or engineered amidases, could offer a highly selective and green route to this compound under mild reaction conditions.

The synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, also presents opportunities for optimization. Current methods include the oxidation of 2,4-dimethylnitrobenzene using various oxidizing agents like potassium permanganate (B83412) or nitric acid. nih.gov Future research could focus on developing more sustainable oxidation methods, potentially utilizing molecular oxygen and novel catalysts. acs.orgnih.gov

A comparative analysis of different synthetic routes, evaluating factors like yield, purity, cost-effectiveness, and environmental impact, would be crucial in identifying the most viable protocol for the synthesis of this compound.

Exploration of Advanced Spectroscopic Techniques for Real-Time Monitoring

To optimize the synthesis of this compound, the application of Process Analytical Technology (PAT) is a promising avenue for future research. nih.govnih.govoup.comsimulations-plus.com PAT enables the real-time monitoring and control of critical process parameters, leading to improved efficiency, consistency, and product quality. nih.govnih.govoup.comsimulations-plus.com

Advanced spectroscopic techniques that can be integrated into a PAT framework for the real-time monitoring of the amidation reaction include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can monitor the disappearance of reactants (e.g., the carboxylic acid) and the appearance of the amide product by tracking their characteristic vibrational frequencies in real-time. tandfonline.comarxiv.orgarxiv.org This allows for the precise determination of reaction kinetics and endpoints. tandfonline.comarxiv.orgarxiv.org